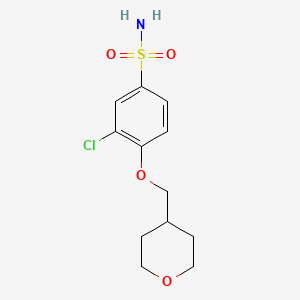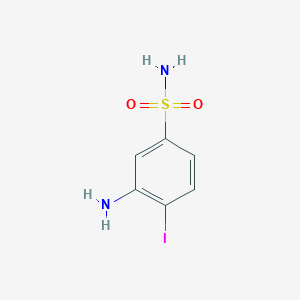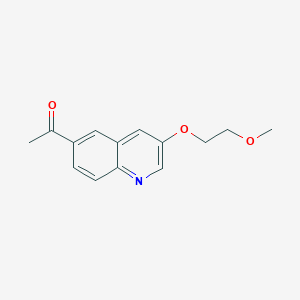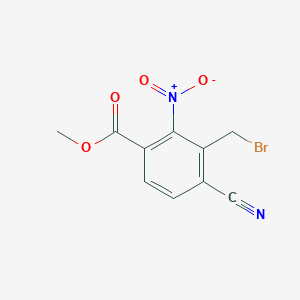
5-hydroxy-2-(3-pyridin-3-ylphenyl)-1H-pyrimidin-6-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-hydroxy-2-(3-pyridin-3-ylphenyl)-1H-pyrimidin-6-one is a heterocyclic compound that has garnered interest due to its unique structural features and potential applications in various fields of science. This compound contains a pyrimidinone core with a hydroxyl group at the 5-position and a pyridinylphenyl substituent at the 2-position, making it a versatile molecule for chemical modifications and biological studies.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-hydroxy-2-(3-pyridin-3-ylphenyl)-1H-pyrimidin-6-one typically involves the condensation of appropriate pyrimidine and pyridine derivatives under controlled conditions. One common method includes the reaction of 3-pyridin-3-ylbenzaldehyde with urea in the presence of a base, followed by cyclization to form the desired pyrimidinone structure. The reaction conditions often require heating and the use of solvents such as ethanol or dimethyl sulfoxide (DMSO) to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency of the production process. Additionally, purification methods like recrystallization and chromatography are employed to obtain high-purity products suitable for further applications.
化学反应分析
Types of Reactions
5-hydroxy-2-(3-pyridin-3-ylphenyl)-1H-pyrimidin-6-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde derivative.
Reduction: The pyrimidinone ring can be reduced to form dihydropyrimidinone derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or sodium borohydride (NaBH4) is typical.
Substitution: Halogenating agents like bromine (Br2) or chlorinating agents like thionyl chloride (SOCl2) are often employed.
Major Products
科学研究应用
5-hydroxy-2-(3-pyridin-3-ylphenyl)-1H-pyrimidin-6-one has been studied for its applications in:
Chemistry: As a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer and neurodegenerative disorders.
Industry: Used in the development of new materials with specific electronic or optical properties.
作用机制
The mechanism by which 5-hydroxy-2-(3-pyridin-3-ylphenyl)-1H-pyrimidin-6-one exerts its effects involves interactions with specific molecular targets. For example, it may inhibit enzymes by binding to their active sites or modulate receptor activity by interacting with binding domains. The pathways involved can include signal transduction cascades, gene expression regulation, and metabolic processes, depending on the specific application and target.
相似化合物的比较
Similar Compounds
- 5-hydroxy-2-(4-hydroxy-3-methoxyphenyl)-3,7,8-trimethoxy-4H-chromen-4-one
- 5-hydroxy-2-(3′-hydroxy-4-methoxyphenyl)-3,6,7′-trimethoxychromen-4-one
- 5,12-Dihydroxy-2,6,7,13-tetramethoxyflavone
Uniqueness
Compared to these similar compounds, 5-hydroxy-2-(3-pyridin-3-ylphenyl)-1H-pyrimidin-6-one stands out due to its unique pyrimidinone core and the presence of both pyridinyl and phenyl groups. This structural uniqueness allows for distinct chemical reactivity and biological activity, making it a valuable compound for various research and industrial applications.
属性
分子式 |
C15H11N3O2 |
|---|---|
分子量 |
265.27 g/mol |
IUPAC 名称 |
5-hydroxy-2-(3-pyridin-3-ylphenyl)-1H-pyrimidin-6-one |
InChI |
InChI=1S/C15H11N3O2/c19-13-9-17-14(18-15(13)20)11-4-1-3-10(7-11)12-5-2-6-16-8-12/h1-9,19H,(H,17,18,20) |
InChI 键 |
HYVYADZZQLBHJZ-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=CC(=C1)C2=NC=C(C(=O)N2)O)C3=CN=CC=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-[(2-Chloro-5-isothiocyanatophenyl)methyl]morpholine](/img/structure/B13877636.png)


![3-Ethyl-5-(3-nitrophenoxy)-1,4-dihydropyrido[2,3-d]pyrimidin-2-one](/img/structure/B13877657.png)

![4-(6-Methylimidazo[1,2-a]pyridin-2-yl)-1,3-thiazole](/img/structure/B13877664.png)
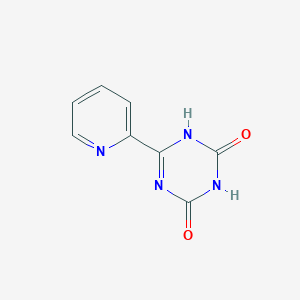
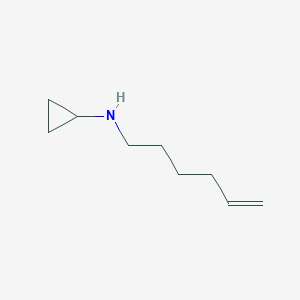
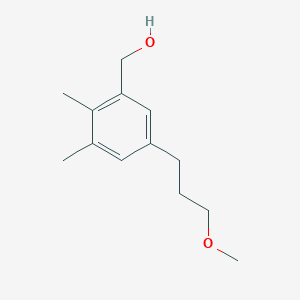
![propyl N-[3-[(4-oxo-1-pyridin-4-ylpyridazin-3-yl)methyl]phenyl]carbamate](/img/structure/B13877686.png)
